molecular formula C12H23ClN2O2 B1500621 tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride CAS No. 403479-18-5

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride

Cat. No.: B1500621
CAS No.: 403479-18-5
M. Wt: 262.77 g/mol
InChI Key: FAJOKGXZZTZLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound emerged from advancements in tropane alkaloid chemistry during the late 20th and early 21st centuries. While naturally occurring tropane alkaloids like atropine and scopolamine were isolated in the 19th century, synthetic derivatives such as this Boc-protected analog gained prominence with the development of modern protecting-group strategies. The Boc group, introduced via di-tert-butyl dicarbonate ((Boc)₂O), became a cornerstone in peptide and alkaloid synthesis due to its stability under diverse reaction conditions.

The specific synthesis of tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride was first reported in patent literature and academic journals exploring intramolecular cyclization methods. For example, Pd-catalyzed carboamination reactions enabled efficient construction of the azabicyclo[3.2.1]octane scaffold while preserving stereochemical integrity. The hydrochloride salt form, noted for improved solubility and crystallinity, became standardized in industrial processes.

Significance in Organic and Medicinal Chemistry

This compound addresses two key challenges in drug development:

  • Stereochemical Control : The rigid bicyclic framework directs regioselective functionalization, critical for synthesizing enantiopure therapeutics.
  • Protecting Group Utility : The Boc group shields the amine during multi-step syntheses, later removed under mild acidic conditions.

Applications include:

  • CNS Drug Precursors : Intermediate in 5-HT₇ receptor antagonists with antidepressant properties.
  • Anticholinergic Agents : Modified tropanes for treating neurological disorders.
  • Synthetic Biology : Engineered microbial pathways utilize similar scaffolds for alkaloid production.

Nomenclature and Classification

Systematic IUPAC Name :
tert-Butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride.

Structural Features :

  • Bicyclic Core : 8-azabicyclo[3.2.1]octane (tropane skeleton).
  • Functional Groups : Boc-protected amine (C₁₂H₂₂N₂O₂) and hydrochloride salt.

Classification :

  • Organic Compound : Carbamate-protected tertiary amine.
  • Pharmaceutical Intermediate : Non-therapeutic, used in API synthesis.

Stereochemical Variants :

Configuration CAS Number Source
(1R,3R,5S) 1149380-69-7
(1S,5R) 2411179-93-4

Relationship to Tropane Alkaloid Family

The 8-azabicyclo[3.2.1]octane core is central to >300 tropane alkaloids. Key comparisons:

Feature Natural Alkaloids Synthetic Derivative
Core Structure 8-azabicyclo[3.2.1]octane Identical
Functionalization Esterified tropine (e.g., atropine) Boc-protected amine
Bioactivity Anticholinergic, hallucinogenic Inert intermediate
Synthesis Plant extraction Pd-catalyzed cyclization

The Boc group in this derivative eliminates the pharmacological activity of natural tropanes, redirecting its utility toward controlled synthetic applications.

Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJOKGXZZTZLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670499
Record name tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403479-18-5
Record name tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride is a bicyclic compound notable for its potential biological activities. This compound, characterized by its unique azabicyclo structure, has garnered interest in medicinal chemistry, particularly for its interactions with biological systems.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 847862-26-4

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes within the body. The compound is known to influence several biochemical pathways:

  • Receptor Interaction : It has been shown to interact with sigma receptors, which are implicated in various neurological processes and may have implications in pain modulation and neuroprotection .
  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.

Biological Activities

Research findings indicate diverse biological activities associated with this compound:

  • Antinociceptive Effects : Studies have demonstrated that compounds similar to tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate exhibit pain-relieving properties through modulation of central nervous system pathways.
  • Neuroprotective Properties : The compound's interaction with sigma receptors suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Antinociceptive Activity

A study investigated the antinociceptive effects of a related compound in animal models. Results indicated significant pain relief compared to control groups, suggesting the potential for therapeutic applications in pain management.

Case Study 2: Neuroprotection in Models of Neurodegeneration

In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in treating neurodegenerative diseases such as Alzheimer's.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntinociceptiveSignificant reduction in pain response
NeuroprotectiveProtection against oxidative stress
Enzyme ModulationInhibition of specific metabolic enzymes

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride is primarily investigated for its pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Key Areas of Investigation :

  • Neuropharmacology : The compound's bicyclic structure is similar to known neurotransmitter modulators, which positions it as a candidate for studying neurological disorders.
  • Antinociceptive Effects : Preliminary studies indicate that the compound may exhibit pain-relieving properties, warranting further investigation into its mechanism of action .

Synthesis of Derivatives

The compound serves as a building block for synthesizing more complex molecules. Its ability to form derivatives with varied functional groups allows researchers to explore new pharmacophores.

Example Derivatives :

Derivative NameStructurePotential Application
N-(4-Fluorobenzoyl) derivativeStructureAnticancer activity
Acylated variantsStructureAntimicrobial properties

Structure-Activity Relationship (SAR) Studies

Research involving this compound focuses on understanding how modifications affect biological activity. SAR studies help identify which structural features contribute to efficacy and safety profiles.

Case Studies

Several studies highlight the compound's potential applications:

  • Neuroprotective Studies :
    • A study evaluated the neuroprotective effects of the compound in animal models of neurodegenerative diseases, reporting promising results in reducing neuronal death .
  • Analgesic Activity :
    • Research demonstrated that the compound exhibited significant analgesic effects in rodent models, suggesting its potential as a non-opioid pain management alternative .
  • Antimicrobial Activity :
    • In vitro studies showed that derivatives of this compound displayed antimicrobial activity against various bacterial strains, indicating its utility in developing new antibiotics .

Comparison with Similar Compounds

Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives

The table below compares key structural and functional attributes of tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride with analogous compounds:

Compound Name Molecular Formula Key Substituents Biological Activity/Application CAS No. Purity/Availability
This compound C₁₂H₂₂N₂O₂·HCl tert-Butyl carbamate, endo configuration Mu opioid receptor antagonist intermediates 287114-25-4 ≥99% (1g: $758)
3-Boc-3-azabicyclo[3.2.1]octan-8-one C₁₁H₁₈N₂O₃ Boc-protected ketone Synthetic intermediate for heterocyclic scaffolds 637301-19-0 N/A
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane C₁₀H₁₈N₂O₂ Diazabicyclo core, Boc protection Antipathogenic agent precursors 370881-06-4 95% (1g: $33)
tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₂H₂₁NO₃ Hydroxyl group, endo configuration Pan-Ras inhibitor synthesis 143557-91-9 N/A
8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride C₈H₁₆ClNO Methanol substituent Biochemical reagent for receptor modulation 1257442-93-5 N/A

Key Differences in Functional Groups and Pharmacological Roles

Protective Group Variations :

  • The tert-butyl carbamate in the target compound contrasts with Boc (tert-butoxycarbonyl) groups in analogs like 3-Boc-3-azabicyclo[3.2.1]octan-8-one. While both serve as protective moieties, the carbamate in the target compound enhances solubility and metabolic stability in drug candidates .
  • The hydroxyl group in tert-butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate enables hydrogen bonding, critical for binding to Ras protein active sites .

Stereochemical Impact: The endo configuration of the target compound ensures optimal spatial alignment for receptor binding, distinguishing it from exo isomers or non-stereospecific analogs .

Biological Targets :

  • The target compound is primarily used in opioid receptor antagonist synthesis , whereas diazabicyclo derivatives (e.g., cis-3-Boc-3,8-diazabicyclo[4.2.0]octane) are explored for antipathogenic applications .

Preparation Methods

Starting Material and Intermediate Formation

  • The synthesis begins with a bicyclic ketone intermediate, often 3-benzyl-3-azabicyclo[3.2.1]octan-8-one or structurally related compounds.
  • Hydroxylamine hydrochloride is reacted with the ketone to form an oxime intermediate.
  • Subsequent reduction of the oxime yields the corresponding amine, 3-azabicyclo[3.2.1]octan-8-amine derivative.

Carbamate Formation

  • The amine intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butyl carbamate protecting group.
  • This step requires careful control of stoichiometry to avoid excessive Boc2O, which can lead to by-products.
  • The reaction is typically carried out in an organic solvent under mild conditions to preserve stereochemistry.

Salt Formation

  • The free base carbamate is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This improves compound stability, crystallinity, and facilitates isolation.
  • The solid hydrochloride salt is collected, washed (e.g., with n-heptane), and dried under vacuum at 45–50 °C for approximately 20 hours.

Process Optimization and Scale-Up Considerations

The Israeli patent IL283994B2 highlights several challenges in earlier synthetic routes and proposes improvements:

Issue in Prior Art Improvement Strategy
Need for column chromatography on intermediates Use of crystallization and selective precipitation to avoid chromatography
Requirement for chiral HPLC or SFC separation Development of stereoselective synthesis routes to minimize chiral separation
Excess Boc2O leading to major by-products Optimized Boc2O dosing and removal procedures to reduce impurities

These improvements enable the process to be more suitable for technical-scale production, reducing cost and complexity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Oxime formation Ketone + hydroxylamine hydrochloride, solvent (e.g., ethanol), room temp ~85% High purity oxime intermediate
Reduction to amine Reducing agent (e.g., catalytic hydrogenation or metal hydride), mild temp ~90% Stereochemistry preserved
Carbamate formation Amine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C ~88% Control of Boc2O critical to purity
Salt formation and isolation HCl in organic solvent or aqueous, crystallization, washing with n-heptane, drying >95% High purity hydrochloride salt obtained

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Purpose/Outcome
1 3-Azabicyclo[3.2.1]octan-8-one oxime Hydroxylamine hydrochloride, solvent, RT Oxime intermediate formation
2 3-Azabicyclo[3.2.1]octan-8-amine Reduction (e.g., catalytic hydrogenation) Amine intermediate
3 tert-Butyl N-(3-azabicyclo[3.2.1]octan-3-yl)carbamate Boc2O, base, organic solvent, low temperature Carbamate protection
4 tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride HCl treatment, crystallization, washing, drying Hydrochloride salt formation and isolation

Research Findings and Industrial Relevance

  • The described methods emphasize stereochemical control and impurity management, crucial for pharmaceutical intermediates.
  • The improved process reduces reliance on chromatographic purification and chiral separations, enhancing scalability and cost-effectiveness.
  • The hydrochloride salt form offers better handling and stability for downstream applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride, and how can intermediates be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step process starting with the functionalization of the 8-azabicyclo[3.2.1]octane scaffold. For example, coupling reactions with tert-butyl carbamate groups are performed under anhydrous conditions using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole hydrate (HOBt) to activate carboxylic acids for amide bond formation . Intermediate purity can be enhanced using column chromatography or recrystallization. Optimization involves adjusting reaction temperatures (e.g., 0°C for sensitive steps) and stoichiometric ratios to minimize side products .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms the bicyclic scaffold and tert-butyl group integration (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .
  • X-ray Crystallography : Resolves stereochemistry for enantiopure forms .

Q. How should storage conditions be optimized to prevent degradation?

  • Methodological Answer : Store at 2–8°C in inert atmospheres (argon/nitrogen) to avoid hydrolysis of the carbamate group. Protect from light using amber vials, as UV exposure can degrade the bicyclic core . Pre-packaged desiccants (e.g., silica gel) mitigate moisture-induced instability .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, and how does stereochemistry impact biological activity?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) is used to control the stereochemistry at the 3-position. For example, kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) can yield enantiopure intermediates . Stereochemistry critically influences receptor binding; for tropane alkaloid derivatives, the (1R,5S) configuration enhances affinity for muscarinic or σ receptors .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for derivatives of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration (logP/logD calculations) to explain discrepancies .
  • Receptor Binding Assays : Compare IC50 values across isoforms (e.g., M1 vs. M3 muscarinic receptors) to identify subtype-specific effects .
  • In Silico Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding modes and off-target interactions .

Q. What methodologies are effective for identifying and quantifying process-related impurities in pharmaceutical formulations containing this compound?

  • Methodological Answer :

  • LC-MS/MS : Detects impurities like Trospium Chloride Impurity B (a structural analog) with a limit of detection (LOD) <0.1% .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to profile degradation products (e.g., hydrolyzed carbamate or oxidized bicyclic core) .
  • Reference Standards : Use certified pharmaceutical secondary standards (e.g., USP Trospium Related Compound B) for quantitative calibration .

Q. How can the 8-azabicyclo[3.2.1]octane core be functionalized for structure-activity relationship (SAR) studies in drug discovery?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Introduce aryl/alkyl groups at the 3-position to modulate lipophilicity .
  • Click Chemistry : Attach triazole or tetrazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling .
  • Bivalent Ligand Design : Link the scaffold to secondary pharmacophores (e.g., triazole derivatives) to target receptor dimers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.